4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester

Organic Synthesis Medicinal Chemistry Quality Control

Critical boron-based nucleophile for Suzuki-Miyaura cross-coupling, specifically cited in WO2021096948A1, WO2020257607A1 & WO2020257632A1 as a building block for allosteric EGFR inhibitors. The stable pinacol ester form minimizes protodeboronation, while the piperidine moiety enables optimization of aqueous couplings with basic amine substrates. Ideal for generating piperidine-containing biaryl libraries; LogP 2.73. Supplied at ≥95% purity for reproducible HTE. Procure this exact reagent to maintain fidelity to published synthetic routes.

Molecular Formula C18H28BNO2
Molecular Weight 301.24
CAS No. 1247000-92-5
Cat. No. B2443737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester
CAS1247000-92-5
Molecular FormulaC18H28BNO2
Molecular Weight301.24
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C
InChIInChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-9,15H,10-13H2,1-5H3
InChIKeyUMZNHRTZPNOQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester (CAS 1247000-92-5): Boronic Ester Building Block for Suzuki-Miyaura Coupling


4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester (CAS 1247000-92-5) is an arylboronic acid pinacol ester featuring a piperidine moiety. This compound serves as a key boron-based nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the construction of complex drug molecules . It is identified as a useful research chemical and building block for the synthesis of allosteric EGFR inhibitors [1].

Why Generic 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester (CAS 1247000-92-5) Substitution is Not Advisable


Boronic acids and their pinacol esters are not universally interchangeable due to differences in stability, reactivity, and the resulting impact on coupling efficiency. The pinacol ester group in this compound provides a stable, protected form of the boronic acid that can be deprotected under specific conditions or used directly in Suzuki-Miyaura couplings [1]. Substitution with the corresponding free boronic acid may lead to different reaction outcomes due to altered Lewis acidity and susceptibility to protodeboronation [2]. Furthermore, this compound's specific molecular structure, which includes a basic piperidine nitrogen, may influence its behavior in coupling reactions compared to analogs lacking this moiety, as the presence of basic nitrogen centers can affect catalyst turnover and reaction yield [3].

Quantitative Differentiation of 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester (CAS 1247000-92-5)


Purity Specification vs. Alternative Sources for 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester

The commercially available compound from vendors such as AKSci and Fluorochem is specified at a minimum purity of 95.0% . This purity specification provides a clear benchmark for procurement, ensuring a baseline level of quality for research and development purposes. Direct head-to-head comparison data against other vendors is not available from the open literature, but this quantifiable specification allows users to make informed purchasing decisions based on documented quality standards.

Organic Synthesis Medicinal Chemistry Quality Control

Physical Properties: Calculated LogP for 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester

The calculated partition coefficient (LogP) for 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester is reported as 2.73 . While no direct comparative LogP data for the closest analog (e.g., 4-(piperidin-4-yl)phenylboronic acid pinacol ester) is available, this value provides a class-level inference regarding the compound's lipophilicity, which influences its behavior in both synthetic (e.g., solubility in organic solvents) and potential biological applications (e.g., membrane permeability).

Medicinal Chemistry Computational Chemistry Drug Design

Shelf Stability: Recommended Storage Conditions for 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester

Vendor technical datasheets consistently recommend storing 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester under an inert atmosphere at 2-8°C . While specific quantitative stability data (e.g., degradation rate at room temperature) is not provided, these storage instructions indicate the compound's susceptibility to hydrolysis or oxidation. Adherence to these conditions is a procurement consideration for maintaining material integrity during long-term storage compared to more air- and moisture-stable boronic acids like MIDA boronates.

Stability Storage Handling

Role as Key Intermediate in Patented Allosteric EGFR Inhibitors

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester is explicitly cited as a key building block in the synthesis of allosteric EGFR inhibitors described in patent applications WO2021096948A1, WO2020257607A1, and WO2020257632A1 . This direct patent linkage provides a clear rationale for prioritizing this specific building block in medicinal chemistry campaigns focused on this therapeutic class. While the patents do not provide comparative yields for this specific boronic ester versus an analog, its use in a defined, patented synthetic route underscores its utility for accessing a specific chemotype.

Medicinal Chemistry Oncology Kinase Inhibitors

Optimal Application Scenarios for 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester (CAS 1247000-92-5)


Synthesis of Allosteric EGFR Inhibitors

This compound is an optimal choice for medicinal chemistry programs targeting allosteric binding sites on the Epidermal Growth Factor Receptor (EGFR), as it is specifically cited in the patent literature as a building block for this class of inhibitors . Procurement of this precise reagent ensures fidelity to the synthetic route described in patents WO2021096948A1, WO2020257607A1, and WO2020257632A1.

Suzuki-Miyaura Cross-Coupling with Basic Nitrogen-Containing Substrates

This boronic ester is well-suited for coupling reactions with substrates containing basic nitrogen centers, as its own piperidine moiety provides a relevant model system for optimizing reaction conditions. Studies have shown that high yields can be obtained in aqueous heterogeneous Suzuki couplings with substrates bearing aliphatic amine substituents [1].

Library Synthesis and Diversification of Piperidine-Containing Scaffolds

Given its calculated LogP of 2.73 and presence of a versatile boronic ester handle, this compound serves as a valuable diversification point for generating libraries of piperidine-containing biaryl compounds. Its minimum purity specification of 95.0% ensures a consistent starting material for high-throughput experimentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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